REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[NH4+:10].[OH-]>O.[O-]S([O-])(=O)=O.[Cu+2].O>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([NH2:10])[CH:3]=[N:4][CH:5]=1 |f:1.2,4.5.6|
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Name
|
|
Quantity
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5.2 g
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Type
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reactant
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Smiles
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BrC=1C=NC=C(C1)OC
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
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Smiles
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[NH4+].[OH-]
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Name
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|
Quantity
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1.37 g
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Type
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catalyst
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Smiles
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[O-]S(=O)(=O)[O-].[Cu+2].O
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
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product
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Smiles
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COC=1C=C(C=NC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |